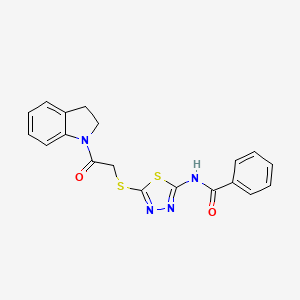

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

N-(5-((2-(Indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a benzamide group at position 2 and a thioether-linked indolin-1-yl-oxoethyl moiety at position 3. The indole moiety may enhance binding to hydrophobic pockets in biological targets, while the thiadiazole ring contributes to electronic stability and hydrogen-bonding interactions .

Properties

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S2/c24-16(23-11-10-13-6-4-5-9-15(13)23)12-26-19-22-21-18(27-19)20-17(25)14-7-2-1-3-8-14/h1-9H,10-12H2,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTJBHLBRHVWGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indoline derivatives have been studied for their neuroprotective effects, particularly in the context of ischemic stroke. They have shown significant protective effects against H2O2-induced death of RAW 264.7 cells.

Mode of Action

For instance, some compounds have shown to elevate the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage.

Biological Activity

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 370.43 g/mol. The compound features an indole derivative linked to a thiadiazole ring, which is known for its diverse pharmacological properties. The presence of the benzamide moiety further enhances its potential as a therapeutic agent.

Synthesis

The synthesis of this compound can be achieved through multi-step organic reactions involving the following key steps:

- Formation of the Thiadiazole Ring : The initial step typically involves the reaction of appropriate thioketones with hydrazine derivatives to form the thiadiazole backbone.

- Indole Integration : Subsequent reactions introduce the indole moiety through electrophilic substitution or coupling reactions.

- Benzamide Formation : Finally, acylation reactions are employed to attach the benzamide group.

Anticancer Properties

Research indicates that derivatives containing thiadiazole and indole moieties exhibit significant anticancer activity. For instance:

- Cell Line Studies : Compounds similar to this compound have shown promising results against various cancer cell lines. A study reported an IC50 value of 0.28 μg/mL against MCF-7 (breast cancer) and 0.52 μg/mL against A549 (lung cancer) cell lines .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Example A | MCF-7 | 0.28 |

| Example B | A549 | 0.52 |

The proposed mechanism of action for compounds like this compound involves:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as lipoxygenase (LOX), which are implicated in tumor growth and metastasis .

- Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis in cancer cells without causing cell cycle arrest .

Study 1: Cytotoxicity Against Colorectal Cancer

A study assessed the cytotoxic effects of various thiadiazole derivatives on colorectal cancer cell lines (HT29 and PC3). The results indicated that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Activity

In addition to anticancer properties, compounds related to this compound have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives showed minimum inhibitory concentrations (MICs) lower than standard antibiotics .

Scientific Research Applications

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is a complex organic compound belonging to the thiadiazole class, drawing interest in medicinal chemistry for its potential biological activities, especially in cancer therapy. It has a molecular formula of C22H22N4O3S2 and a molecular weight of approximately 454.6 g/mol. The compound features an indole derivative, a thiadiazole ring, and an isopropoxybenzamide moiety. Compounds containing thiadiazole and indole moieties exhibit significant biological activities.

Mechanism of Action

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide acts as an inhibitor of casein kinase 2 (CK2). It binds to the active site of CK2, disrupting its function, which leads to decreased proliferation and increased apoptosis in cancer cells.

Potential Applications in Scientific Research

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide has several potential applications in scientific research:

- Cancer Therapy: It is a promising candidate for cancer therapy due to its targeted inhibition of CK2, which decreases proliferation and increases apoptosis in cancer cells.

- Medicinal Chemistry: The compound is used in medicinal chemistry because of its potential biological activities.

- Drug Development: It is a subject of interest in drug development because its structure combines various pharmacophoric elements that may contribute to its biological activity.

Comparison with Similar Compounds

The structural and functional attributes of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be contextualized against analogous 1,3,4-thiadiazole derivatives, as outlined below:

Structural Analogues and Substitution Patterns

Key Observations :

- Substituent Flexibility : The thioether linkage at position 5 allows diverse substitutions (e.g., benzylthio, piperidinyl-ethylthio), which modulate target selectivity. For instance, benzylthio derivatives exhibit kinase inhibition , while acrylamido-substituted analogs (e.g., 7d) induce apoptosis .

- Role of Indole : The indolin-1-yl group in the target compound distinguishes it from furan/thiophene-substituted analogs (e.g., 7c, 7d) and may enhance interactions with indole-binding domains in kinases or apoptosis regulators .

- Heterocyclic Core : Replacing thiadiazole with oxadiazole (as in 2a–i) alters electronic properties and bioavailability, impacting efficacy against specific cancer cell lines .

Computational and Structural Insights

- Docking Studies : Indole-containing compounds (e.g., 2a–i) show strong binding to acetylcholinesterase via π-π stacking with Trp86 . Similar interactions may explain the target compound’s putative kinase inhibition.

- SAR Trends: Electron-withdrawing groups (e.g., cyano in 7d) enhance apoptosis induction . Bulky hydrophobic substituents (e.g., indole, benzyl) improve target engagement but may reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.